3-Acetoxybutyrophenone
Description
3-Acetoxybutyrophenone is an acetophenone derivative characterized by an acetoxy group (-OAc) at the 3-position of the phenyl ring and a butyrophenone backbone. Acetophenones with ester or ether substituents, such as acetoxy or methoxy groups, are pivotal in pharmaceutical synthesis, fragrance production, and natural product isolation due to their reactivity and stability .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4-oxo-4-phenylbutan-2-yl) acetate |
InChI |
InChI=1S/C12H14O3/c1-9(15-10(2)13)8-12(14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
MPODLFKNAJBQES-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC=CC=C1)OC(=O)C |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 3-Methoxyacetophenone (C₉H₁₀O₂): Features a methoxy (-OMe) group at the 3-position instead of acetoxy. It is used as a flavoring agent due to its volatility and aromatic properties .
- 1-[2-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone (C₁₃H₁₆O₂): A hydroxyacetophenone with a prenyl side chain, isolated from plants like Helichrysum stoechas. Its hydroxyl group enables hydrogen bonding, influencing biological activity .
- Hydroxyacetone (C₃H₆O₂): A simpler ketone with a hydroxyl group, used in cosmetics and as a solvent. Lacks the aromatic ring, reducing stability compared to acetophenones .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Substituent | Key Properties |
|---|---|---|---|---|
| 3-Acetoxybutyrophenone* | C₁₂H₁₄O₃ | 206.24 | 3-OAc, butyrophenone | High lipophilicity; ester hydrolysis-prone |
| 3-Methoxyacetophenone | C₉H₁₀O₂ | 150.18 | 3-OMe | Volatile, low water solubility |
| 1-[2-Hydroxy-3-(...)ethanone | C₁₃H₁₆O₂ | 204.27 | 2-OH, 3-prenyl | Crystalline solid; UV-active |
| Hydroxyacetone | C₃H₆O₂ | 74.08 | 1-OH, 2-ketone | Hygroscopic; miscible in water |
*Inferred properties based on structural analogs.
Research Findings
- Natural vs. Synthetic: Hydroxyacetophenones from plants (e.g., Baccharis santelicis) often have complex substituents (e.g., prenyl groups) that are challenging to replicate synthetically .
- Reactivity Trends : Acetoxy groups undergo hydrolysis under acidic/basic conditions, whereas methoxy groups are more inert. This impacts drug design—acetoxy derivatives may require protective formulations .
- Spectroscopic Data: NMR studies of analogs like 1-[4-Hydroxy-3-(3-methyl-1-butenyl)phenyl]ethanone show distinct shifts for aromatic protons (δ 6.8–7.2 ppm) and allylic carbons (δ 110–120 ppm), aiding structural elucidation .
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